molecular formula C20H24N2O3S B4496581 N-ETHYL-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE

N-ETHYL-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE

Cat. No.: B4496581
M. Wt: 372.5 g/mol
InChI Key: MWNRZKCLKXAXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ETHYL-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE is a complex organic compound that features a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach includes the functionalization of tetrahydroisoquinoline derivatives through multicomponent reactions . These reactions often involve the use of iminium intermediates and can be catalyzed by transition metals .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H₂O₂, TBHP), reducing agents (LiAlH₄, NaBH₄), and various nucleophiles and electrophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-ETHYL-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action for N-ETHYL-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access . This compound can also modulate signaling pathways involved in inflammation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ETHYL-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE is unique due to its specific functional groups and potential for diverse chemical reactions. Its tetrahydroisoquinoline core and sulfonamide moiety make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-N-ethylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-22(26(24,25)4-2)19-11-9-17(10-12-19)20(23)21-14-13-16-7-5-6-8-18(16)15-21/h5-12H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNRZKCLKXAXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ETHYL-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE
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N-ETHYL-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE
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N-ETHYL-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE
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N-ETHYL-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE
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N-ETHYL-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE
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N-ETHYL-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE

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